N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride
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Description
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride (NCHP) is a cyclic amide derivative of piperidine and is used as a reagent in a variety of chemical synthesis reactions. It is a versatile reagent that can be used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NCHP is also used as a catalyst in the oxidation of alcohols, as a ligand in metal-catalyzed reactions, and as a reactant in the synthesis of polymers.
Scientific Research Applications
Discovery of Clinical Candidates
A compound closely related to the query, characterized by its potential as an acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitor, was identified as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression. This discovery underlines the importance of structural modifications to enhance solubility and absorption, highlighting the compound's potential utility in treating incurable diseases (K. Shibuya et al., 2018).
Novel Syntheses and Derivatives
Research on the utility of chloroacetonitrile led to the synthesis of novel arylidene derivatives and highlighted unexpected reactions yielding novel pyrazole and thiazole derivatives. Such studies underscore the versatility of piperidine-based compounds in constructing diverse heterocyclic structures, contributing significantly to medicinal chemistry (Ali Khalil et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate antibacterial potentials, especially against Gram-negative bacterial strains. This research provides insights into the antimicrobial properties of piperidine-based compounds, offering avenues for developing new antibacterial agents (Kashif Iqbal et al., 2017).
Dual Cytokine Regulation
A pyrimidylpiperazine derivative exhibited dual cytokine regulatory properties by inhibiting TNF-alpha and augmenting interleukin-10 release. This compound's effects in protecting mice from endotoxin-induced shock provide a foundation for exploring therapeutic strategies for conditions such as septic shock, rheumatoid arthritis, and Crohn's disease (T. Fukuda et al., 2000).
Wake-Promoting Activity
Another derivative, identified through a series of optimizations for its affinity at the histamine H3 receptor, exhibited marked wake-promoting effects without affecting locomotor activity. This compound's development underscores the therapeutic potential of piperidine-based compounds in treating sleep disorders (R. Nirogi et al., 2019).
properties
IUPAC Name |
N-cyclopropyl-2-(4-hydroxyiminopiperidin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESHDOIYRPEKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(=NO)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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